Cobimetinib

Description

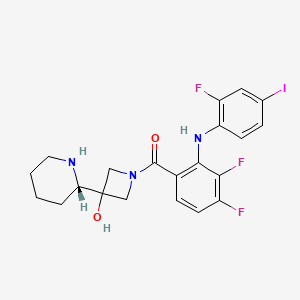

Structure

3D Structure

Properties

IUPAC Name |

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239435 | |

| Record name | Cobimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934660-93-2 | |

| Record name | Cobimetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934660-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934660932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBIMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER29L26N1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cobimetinib: A Technical Guide to its Mechanism of Action, Clinical Efficacy, and Resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cobimetinib, a potent and selective inhibitor of MEK1 and MEK2. We will delve into its core mechanism of action within the MAPK/ERK signaling pathway, present key preclinical and clinical data, detail relevant experimental protocols, and explore the mechanisms of resistance.

Core Mechanism of Action

This compound is a reversible, allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2][3][4] MEK proteins are critical upstream regulators of the extracellular signal-related kinase (ERK) pathway, which plays a central role in promoting cellular proliferation. In many forms of cancer, particularly melanoma, mutations in the BRAF gene, such as the V600E and V600K mutations, lead to constitutive activation of the BRAF pathway, which includes MEK1 and MEK2.[1][4] This aberrant activation drives uncontrolled cell growth and tumor progression.

By selectively binding to and inhibiting the kinase activity of MEK1 and MEK2, this compound prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. This blockade of downstream signaling ultimately leads to an inhibition of cell proliferation and an induction of apoptosis in tumor cells harboring a BRAF V600 mutation.

The combination of this compound with a BRAF inhibitor, such as vemurafenib, has demonstrated synergistic anti-tumor activity. Vemurafenib directly targets the mutated BRAF protein; however, resistance often develops through reactivation of the MAPK pathway. By simultaneously inhibiting MEK, this compound can prevent this reactivation, leading to a more durable and potent anti-cancer effect.[1][4][5] Preclinical studies have shown that the combination of this compound and vemurafenib results in increased apoptosis in vitro and reduced tumor growth in mouse xenograft models of BRAF V600E-mutated tumor cell lines compared to either drug alone.[1][4]

Preclinical Activity

This compound has demonstrated potent and selective inhibition of MEK1/2 in various preclinical models. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Melanoma (BRAF V600E) | 4.2 | [6] |

| Colo205 | Colorectal Cancer (BRAF V600E) | 10 | [6] |

| CaKi-2 | Renal Cell Carcinoma | 6 | [7] |

| 786-O | Renal Cell Carcinoma | 800 | [7] |

| A-704 | Renal Cell Carcinoma | 60 | [7] |

| ACHN | Renal Cell Carcinoma | 20 | [7] |

| A489 | Renal Cell Carcinoma | 30 | [7] |

| Canine HS cell lines | Hemangiosarcoma | 74 - 372 | [8] |

Pharmacokinetics

This compound exhibits linear pharmacokinetics over a dose range of 3.5 to 100 mg.[1] Key pharmacokinetic parameters are summarized below.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 46% | [1][4] |

| Tmax (Time to Peak Plasma Concentration) | 2.4 hours | [1][4] |

| Effect of Food | No significant effect | [4] |

| Distribution | ||

| Protein Binding | 95% | [4] |

| Apparent Volume of Distribution (Vd/F) | 806 L | [4] |

| Metabolism | ||

| Primary Enzymes | CYP3A and UGT2B7 | [1][4] |

| Elimination | ||

| Mean Terminal Half-life (t1/2) | 44 hours | [4] |

| Mean Apparent Clearance (CL/F) | 13.8 L/h | [4] |

| Excretion | ~76% in feces, ~18% in urine | [1][4] |

Clinical Efficacy: The coBRIM Study

The pivotal Phase III coBRIM study evaluated the efficacy and safety of this compound in combination with vemurafenib versus vemurafenib alone in patients with previously untreated BRAF V600 mutation-positive unresectable or metastatic melanoma.[9][10][11][12][13]

| Efficacy Endpoint | This compound + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) | p-value | Reference |

| Progression-Free Survival (PFS) | |||||

| Median PFS | 12.6 months | 7.2 months | 0.51 (0.39–0.68) | <0.001 | [9][10] |

| 5-Year PFS Rate | 14% | 10% | - | - | [9] |

| Overall Survival (OS) | |||||

| Median OS | 22.5 months | 17.4 months | 0.65 (0.42–1.00) | 0.046 | [9][10] |

| 5-Year OS Rate | 31% | 26% | - | - | [9] |

| Response Rate | |||||

| Objective Response Rate (ORR) | 68% | 45% | - | <0.001 | [5] |

| Complete Response (CR) | 10% | 4% | - | - | [10] |

Common Adverse Events (Grade 3/4) in the coBRIM Study

| Adverse Event | This compound + Vemurafenib | Placebo + Vemurafenib | Reference |

| Increased CPK | 11% | <1% | [2] |

| Increased ALT | 11% | 2% | [2] |

| Increased AST | 8% | 2% | [2] |

| Diarrhea | 6% | <1% | [2] |

| Photosensitivity Reaction | 3% | <1% | [2] |

Mechanisms of Resistance

Despite the significant clinical benefit of combined BRAF and MEK inhibition, acquired resistance remains a major challenge. The primary mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.

Key resistance mechanisms include:

-

Reactivation of the MAPK Pathway: This can occur through various genetic alterations, including mutations in NRAS, amplification of the BRAF gene, or mutations in MEK1/2 themselves that prevent this compound binding.[5][14]

-

Activation of the PI3K/AKT Pathway: This parallel survival pathway can be activated through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, allowing cancer cells to bypass the MEK/ERK blockade.[5][15]

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs such as EGFR, MET, and PDGFRβ can activate both the MAPK and PI3K/AKT pathways, conferring resistance.[15]

-

Other Signaling Pathways: Aberrant activation of other signaling cascades, such as the Notch pathway, has also been implicated in resistance to MEK inhibitors.[16]

-

Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[15]

Experimental Protocols

Cell Viability/Proliferation Assay (XTT-based)

This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the IC50 of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

-

XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent). Add 50 µL of the XTT mixture to each well.

-

Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert the XTT into a formazan salt.

-

Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis for p-ERK Inhibition

This protocol is used to assess the phosphorylation status of ERK, a direct downstream target of MEK, to confirm the mechanism of action of this compound.

Objective: To determine the effect of this compound on ERK phosphorylation in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-ERK, anti-t-ERK, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for p-ERK, t-ERK, and the loading control. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.

Conclusion

This compound is a highly effective MEK1/2 inhibitor that, in combination with a BRAF inhibitor, has significantly improved outcomes for patients with BRAF V600-mutated metastatic melanoma. A thorough understanding of its mechanism of action, pharmacokinetic profile, and the pathways that drive resistance is crucial for its optimal clinical use and for the development of next-generation therapeutic strategies to overcome resistance. The experimental protocols detailed herein provide a framework for the preclinical and translational research that underpins the continued investigation of this compound and other MAPK pathway inhibitors.

References

- 1. oncologynewscentral.com [oncologynewscentral.com]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Year Outcomes with this compound plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vemurafenib plus this compound in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Efficacy and safety of this compound (C) combined with vemurafenib (V) in patients (pts) with <em>BRAF</em><sup>V600</sup> mutation–positive metastatic melanoma: analysis from the 4-year extended follow-up of the phase 3 coBRIM study. - ASCO [asco.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Inflammatory signaling in targeted therapy resistance: focus on EGFR-targeted treatment | Cancer Biology & Medicine [cancerbiomed.org]

- 15. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Active notch protects MAPK activated melanoma cell lines from MEK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cobimetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobimetinib (GDC-0973, XL518) is a potent and selective, orally bioavailable inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in many cancers where this pathway is constitutively active. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic processes of this compound. It includes a summary of its preclinical and clinical data, detailed experimental protocols for its synthesis, and visualizations of the relevant biological and chemical pathways.

Discovery and Rationale

The discovery of this compound was driven by the need to target the frequently dysregulated RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway in various cancers.[1][2][] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, leads to uncontrolled cell proliferation and survival.[2][4] While BRAF inhibitors like vemurafenib showed initial success, the development of resistance, often through reactivation of the MAPK pathway, limited their long-term efficacy.[4] This highlighted the therapeutic potential of targeting a downstream node in the pathway, specifically MEK1 and MEK2. The combination of a BRAF inhibitor with a MEK inhibitor was hypothesized to provide a more durable and potent anti-tumor response by vertically blocking the signaling cascade at two distinct points.[1][4]

Lead Optimization and Preclinical Evaluation

This compound was developed through a lead optimization program aimed at identifying a potent, selective, and orally bioavailable MEK inhibitor with favorable pharmacokinetic properties. Preclinical studies demonstrated that this compound is a potent inhibitor of MEK1 and MEK2.[5][6][7] In cellular assays, it effectively inhibited the phosphorylation of ERK1/2, the direct downstream substrate of MEK.[6] This inhibition of the MAPK pathway translated to anti-proliferative activity in a broad range of cancer cell lines, particularly those harboring BRAF and RAS mutations.[5] Preclinical xenograft models confirmed the in vivo efficacy of this compound, showing significant tumor growth inhibition.[4][5]

Preclinical Activity Data

The following table summarizes key preclinical data for this compound.

| Parameter | Value | Cell Line/Assay | Reference |

| MEK1 IC50 | 4.2 nM | Cell-free assay | [7] |

| MEK1 IC50 | 0.9 nM | Biochemical assay | [5] |

| pERK IC50 | 10 nM | Cellular assay | [8] |

| Cell Proliferation EC50 (888MEL) | 0.2 µM | Melanoma cell line | [7] |

| Cell Proliferation EC50 (A2058) | 10 µM | Melanoma cell line | [7] |

Mechanism of Action

This compound is a reversible, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2 activity.[1][4][9] It binds to a unique pocket adjacent to the ATP-binding site of the MEK enzymes.[1] This binding locks MEK in an inactive conformation, preventing its phosphorylation and activation of the downstream kinases, ERK1 and ERK2.[1][6] The subsequent inhibition of ERK signaling leads to a decrease in the transcription of genes involved in cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis in tumor cells with a dysregulated MAPK pathway.[1]

MAPK/ERK Signaling Pathway

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Caption: The MAPK/ERK signaling cascade with this compound's point of inhibition.

Synthesis Process

Several synthetic routes for this compound have been reported in the patent literature.[10][11][12] A common approach involves the coupling of two key fragments: a substituted azetidine-piperidine core and a difluoro-iodo-anilinobenzoic acid side chain. The synthesis is designed to be scalable and efficient for manufacturing.[13]

Representative Synthetic Scheme

A generalized synthetic route is presented below. This often starts from (2S)-2-piperidinecarboxylic acid to establish the desired stereochemistry early in the process.

Caption: A high-level overview of a synthetic route to this compound.

Experimental Protocols for Key Synthetic Steps

The following are representative, generalized protocols based on published patent literature.[11][12] Specific reagents, conditions, and yields will vary depending on the exact route being followed.

Step 1: Preparation of (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (Azetidine-Piperidine Core)

-

Acyl Cyanation and Esterification of (2S)-2-piperidinecarboxylic acid: (2S)-2-piperidinecarboxylic acid is reacted with thionyl chloride, a cyanation reagent (e.g., sodium cyanide) in the presence of a phase-transfer catalyst. The resulting product is hydrolyzed and then esterified with an alcohol (e.g., methanol, ethanol). The piperidine nitrogen is then protected, typically with di-tert-butyl dicarbonate (Boc₂O), to yield a [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate intermediate.[12]

-

Addition Reaction: The acetate intermediate is reacted with nitromethane in the presence of a base (e.g., sodium methoxide) to form a [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-nitro]propionate.[12]

-

Reduction and Cyclization: The ester and nitro groups of the propionate intermediate are reduced (e.g., using a reducing agent like lithium aluminium hydride or catalytic hydrogenation). The resulting amino alcohol undergoes cyclization, often under Mitsunobu conditions (using an azo reagent and an organic phosphine reagent), to form the desired (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine.[12][14]

Step 2: Condensation with the Benzoic Acid Side Chain

-

Amide Coupling: The (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine intermediate is coupled with 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid. This condensation reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, using a condensing agent (e.g., HATU, HBTU) and an alkali accelerator (e.g., diisopropylethylamine).[12] The reaction temperature can range from 0-120°C.[12]

Step 3: Deprotection

-

Boc Removal: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in a solvent like dichloromethane or dioxane) to yield the final this compound free base.

Pharmacokinetics and Metabolism

This compound exhibits predictable pharmacokinetic properties suitable for once-daily oral dosing.

Pharmacokinetic Parameters in Cancer Patients

| Parameter | Mean Value (CV%) | Reference |

| Elimination Half-Life (t½) | 44 hours (range: 23-70) | [4] |

| Apparent Clearance (CL/F) | 13.8 L/h (61%) | [4] |

| Apparent Volume of Distribution (Vd/F) | 806 L | [4] |

| Plasma Protein Binding | 95% | [4] |

Metabolism and Excretion

This compound is primarily metabolized via CYP3A oxidation and UGT2B7 glucuronidation, with no single major metabolite being formed.[4] Following a single oral dose, approximately 76% is recovered in the feces (6.6% as unchanged drug) and about 17.8% in the urine (1.6% as unchanged drug).[4]

Clinical Development and Efficacy

This compound was approved by the FDA in 2015 for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation, in combination with the BRAF inhibitor vemurafenib.[2][15][16]

Pivotal Phase III Trial (coBRIM) Results

The approval was based on the results of the coBRIM study, a randomized, double-blind, placebo-controlled Phase III trial.

| Endpoint | This compound + Vemurafenib | Placebo + Vemurafenib | Reference |

| Objective Response Rate | 68% | 45% | [15][17] |

| Median Progression-Free Survival | 9.9 - 12.3 months | 6.2 - 7.2 months | [15][16][17] |

| Median Overall Survival | 22.3 months | 17.4 months | [18] |

Drug Discovery and Development Workflow

The following diagram outlines the typical workflow for the discovery and development of a targeted therapy like this compound.

Caption: A generalized workflow for targeted drug discovery and development.

Conclusion

This compound is a successful example of a targeted therapy developed through a rational drug design process. Its discovery was based on a solid understanding of the MAPK signaling pathway's role in cancer. As a potent and selective MEK inhibitor, it provides a significant clinical benefit, particularly in combination with BRAF inhibitors for the treatment of metastatic melanoma. The synthetic routes developed for its manufacturing are robust and scalable. Ongoing research continues to explore the role of this compound in other cancers and in combination with other therapeutic agents.[9][15]

References

- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GDC-0973 (this compound) - Chemietek [chemietek.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2019086469A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 11. CN106045969A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. US20180273506A1 - Preparation Method of this compound - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2017096996A1 - Preparation method for this compound - Google Patents [patents.google.com]

- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Alternative Synthesis of this compound | CoLab [colab.ws]

An In-depth Technical Guide on the Effect of Cobimetinib on the MAPK/ERK Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of cobimetinib, a selective inhibitor of MEK1 and MEK2, and its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.

Introduction to the MAPK/ERK Pathway and this compound

The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of this pathway, often through activating mutations in genes like BRAF or RAS, is a key driver in approximately 30% of all human cancers.[3][4] In particular, about 50% of malignant melanomas harbor an activating V600 mutation in the BRAF gene, leading to constitutive activation of the pathway and uncontrolled cell growth.[5][6]

This compound (also known as GDC-0973 or RG7420) is an orally active, potent, and highly selective small-molecule inhibitor of MEK1 (MAP2K1) and MEK2 (MAP2K2), the downstream kinases of RAF.[7][8] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, thereby disrupting the signal transduction cascade that promotes tumor cell proliferation.[1][9] It is approved for use in combination with the BRAF inhibitor vemurafenib for the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations.[10][11]

Mechanism of Action of this compound

This compound is a reversible, non-ATP competitive, allosteric inhibitor of MEK1 and MEK2 activity.[1][12] MEK proteins are dual-specificity kinases that are the only known activators of the downstream kinases ERK1 and ERK2.[9] In cancers with activating BRAF mutations (like V600E), the upstream kinase BRAF is constitutively active, leading to persistent phosphorylation and activation of MEK1/2.

This compound binds to a unique allosteric pocket on the MEK1/2 enzyme, which is adjacent to the ATP-binding site.[1] This binding stabilizes the kinase in an inactive conformation, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.[1] The inhibition of ERK1/2 phosphorylation effectively halts the propagation of the oncogenic signal downstream, leading to a decrease in the expression of proteins involved in cell cycle progression and survival, ultimately inducing cell cycle arrest and apoptosis.[8][13]

The rationale for combining this compound with a BRAF inhibitor like vemurafenib is to provide a more complete "vertical" blockade of the MAPK pathway.[11] While BRAF inhibitors are effective, tumors often develop resistance through reactivation of the MAPK pathway downstream of BRAF or through other bypass mechanisms.[7][14] By inhibiting the pathway at two distinct nodes (BRAF and MEK), this combination therapy can delay the onset of resistance and has shown improved progression-free survival compared to BRAF inhibitor monotherapy.[5][10]

Caption: this compound inhibits MEK1/2, blocking ERK1/2 phosphorylation.

Quantitative Efficacy Data

The potency of this compound has been characterized in various preclinical models, including biochemical assays and cell-based proliferation assays across a range of cancer cell lines. Clinical trials have further established its efficacy in patients.

Preclinical Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Assay Type | Target/Cell Line | Mutation Status | IC₅₀ Value (nM) | Reference(s) |

| Biochemical Assay | MEK1 | N/A | 4.2 | [8] |

| Biochemical Assay | c-Raf/MEK1/ERK | N/A | 0.9 | [15] |

| Cell-Based Assay | MDA-MB-231T (Breast) | KRAS G13D, BRAF G464V | 0.2 | [15] |

| Cell Proliferation Assay | Renal Cell Carcinoma Lines | Various | 6 - 800 | [16] |

| Cell Viability Assay | ED013 (Melanoma) | BRAF V600E | 40 ± 2.63 | [17] |

Clinical Efficacy (coBRIM Study)

The coBRIM phase III clinical trial was pivotal in demonstrating the benefit of combining this compound with vemurafenib in patients with previously untreated BRAF V600 mutation-positive advanced melanoma.[5][18]

| Parameter | This compound + Vemurafenib | Placebo + Vemurafenib | Hazard Ratio (HR) | Reference(s) |

| Median Progression-Free Survival (PFS) | 9.9 months | 6.2 months | 0.51 | [5][18] |

| Median Overall Survival (OS) | 22.3 months | 17.4 months | N/A | [19] |

| Objective Response Rate (ORR) | 68% | 45% | N/A | [5] |

| Complete Response Rate | 21% (at 5-year follow-up) | 13% (at 5-year follow-up) | N/A | [18] |

Key Experimental Protocols

To assess the effect of this compound on the MAPK/ERK pathway, several key experiments are routinely performed. The following sections detail the generalized protocols for these assays.

Western Blot for Phospho-ERK (p-ERK) Analysis

This assay directly measures the phosphorylation status of ERK1/2, providing a robust pharmacodynamic marker of MEK inhibition.

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[20]

-

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK T202/Y204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin or GAPDH).

-

Quantify band intensities using densitometry software. A reduction in the ratio of p-ERK to total ERK indicates successful MEK inhibition.[21]

-

Cell Viability/Proliferation Assay

This assay quantifies the functional consequence of MAPK pathway inhibition on cell growth and survival.

Objective: To measure the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells with the different concentrations of this compound and include a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[17]

-

-

Viability Assessment (using XTT/MTT):

-

Prepare the XTT (or MTT) labeling reagent according to the manufacturer's instructions.

-

Add the reagent to each well and incubate for 2-4 hours. The reagent is metabolically reduced by viable cells to a colored formazan product.

-

-

Data Acquisition:

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm for XTT).

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.[22]

-

Experimental and Logical Workflow Visualization

The preclinical evaluation of a targeted inhibitor like this compound follows a logical progression from target validation to functional cellular outcomes.

Caption: A typical workflow for evaluating MEK inhibitors like this compound.

Conclusion

This compound is a highly potent and selective inhibitor of MEK1/2 that effectively abrogates signaling through the MAPK/ERK pathway.[7][8] Its mechanism of action, centered on preventing the phosphorylation of ERK1/2, leads to reduced cell proliferation and increased apoptosis in cancer cells with a dysregulated MAPK pathway, particularly those with BRAF V600 mutations.[13][21] Quantitative data from both preclinical and clinical studies confirm its efficacy, especially when used in combination with BRAF inhibitors to achieve a more profound and durable pathway inhibition.[5][18] The experimental protocols outlined provide a robust framework for researchers to investigate and confirm the on-target effects of this compound and similar MEK inhibitors in a laboratory setting.

References

- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Phase Ib Study to Evaluate the MEK Inhibitor this compound in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. targetedonc.com [targetedonc.com]

- 6. oncologynewscentral.com [oncologynewscentral.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound: inhibiting MEK1/2 in BRAF V600-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vemurafenib + this compound Combo Therapy for Melanoma - MRA [curemelanoma.org]

- 12. This compound and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glpbio.com [glpbio.com]

- 16. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. nice.org.uk [nice.org.uk]

- 20. researchgate.net [researchgate.net]

- 21. Targeted inhibition of MEK1 by this compound leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cobimetinib: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of cobimetinib, a potent and selective inhibitor of MEK1 and MEK2. The information presented herein is curated from a range of preclinical studies to support further research and development efforts in oncology.

Core Pharmacological Attributes

This compound is a reversible, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[2] this compound has demonstrated significant antitumor activity in preclinical models, particularly those harboring BRAF V600 mutations.[2][3] When used in combination with BRAF inhibitors such as vemurafenib, this compound can lead to increased apoptosis and reduced tumor growth in mouse models of BRAF V600E-mutated melanoma.[2]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, and dogs. These studies reveal good oral absorption and extensive metabolism.

Data Presentation: Pharmacokinetic Parameters

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Mouse | Rat (Sprague-Dawley) | Dog (Beagle) |

| Dose | 10 mg/kg | 30 mg/kg | 5 mg/kg |

| Tmax (h) | ~1-3 | 2-3 | 2-3 |

| Oral Absorption (%) | Not explicitly found | 81%[4] | 71%[4] |

| Protein Binding | Not explicitly found | Not explicitly found | Not explicitly found |

| Human Protein Binding (in vitro) | - | - | 95%[5] |

| Elimination Half-Life (t1/2) | Not explicitly found | Not explicitly found | Not explicitly found |

| Primary Route of Excretion | Not explicitly found | Feces (via biliary excretion, 78% of dose)[4] | Feces (via biliary excretion, 65% of dose)[4] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : this compound is well-absorbed after oral administration in rats and dogs.[4]

-

Distribution : In vitro studies have shown that this compound is highly bound to human plasma proteins (95%).[5]

-

Metabolism : this compound undergoes extensive metabolism. In rats, the primary metabolic pathway is hydroxylation of the aromatic core. In dogs, metabolism proceeds through sequential oxidative reactions of the aliphatic portion of the molecule, which is more predictive of human metabolism.[4] In vitro studies indicate that CYP3A is the primary enzyme responsible for the oxidative metabolism of this compound.[6]

-

Excretion : The majority of the administered dose of this compound is eliminated in the feces through biliary excretion in both rats and dogs.[4]

Preclinical Pharmacodynamics

This compound demonstrates potent inhibition of the MEK/ERK pathway, leading to reduced cell proliferation and tumor growth in various preclinical cancer models.

Data Presentation: In Vitro Potency

Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | ~173[7] |

| ED013 | Melanoma | Not Specified | 40[7][8] |

| CaKi-2 | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |

| 786-O | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |

| A-704 | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |

| ACHN | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |

| A489 | Renal Cell Carcinoma | Not Specified | 6-800 (range across 5 RCC lines)[9] |

| HCT116 | Colorectal Cancer | KRAS G13D | Not explicitly found, but sensitive |

| SW480 | Colorectal Cancer | KRAS G12V | Not explicitly found, but sensitive |

| DLD-1 | Colorectal Cancer | KRAS G13D | Not explicitly found, but sensitive |

| HT-29 | Colorectal Cancer | BRAF V600E | Not explicitly found, but sensitive |

| RKO | Colorectal Cancer | BRAF V600E | Not explicitly found, but sensitive |

In Vivo Antitumor Activity

This compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models, including those for melanoma, colorectal cancer, and acute myeloid leukemia.[2][4][10] In mice bearing BRAF V600E and KRAS mutant tumors, oral administration of this compound at 10 mg/kg has been shown to produce antitumor efficacy.[3]

Experimental Protocols

This section details the methodologies for key preclinical experiments used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HCT116 colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.

-

Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured 2-3 times weekly using calipers, and calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is typically formulated in a vehicle such as 0.5% methylcellulose/0.2% Tween 80 and administered orally once daily at doses ranging from 5 to 20 mg/kg.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumor growth inhibition (%TGI) is calculated.

Western Blot Analysis of p-ERK Inhibition

Objective: To assess the pharmacodynamic effect of this compound on MEK pathway signaling.

Protocol:

-

Sample Collection: Tumor samples from xenograft studies or cultured cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the levels of p-ERK relative to total ERK.

Cell Viability (MTT) Assay

Objective: To determine the in vitro cytotoxic or cytostatic effects of this compound.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated.

Mandatory Visualizations

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow

Caption: A generalized workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.

References

- 1. A preclinical report of a this compound-inspired novel anticancer small-molecule scaffold of isoflavones, NSC777213, for targeting PI3K/AKT/mTOR/MEK in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Absorption, metabolism and excretion of this compound, an oral MEK inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEK inhibitors this compound and trametinib, regressed a gemcitabine-resistant pancreatic-cancer patient-derived orthotopic xenograft (PDOX) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical activity of this compound alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with this compound in acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

A Technical Guide to the Role of Cobimetinib in BRAF-Mutant Melanoma

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic melanoma, particularly tumors harboring activating mutations in the B-Raf proto-oncogene (BRAF), has seen a paradigm shift in treatment with the advent of targeted therapies. While BRAF inhibitors alone induce rapid and significant tumor responses, the development of resistance, often through reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, limits their long-term efficacy. This guide provides a detailed examination of cobimetinib, a potent and selective MEK1/2 inhibitor, and its role in combination with the BRAF inhibitor vemurafenib in the management of unresectable or metastatic melanoma with BRAF V600 mutations. We will delve into the mechanism of action, pivotal clinical trial data, key experimental protocols, and the synergistic effect of dual pathway inhibition.

The MAPK Signaling Pathway and Rationale for Dual Inhibition

The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][2] In approximately 50% of cutaneous melanomas, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell growth.[3][4]

BRAF inhibitors like vemurafenib directly target the mutated BRAF V600 protein, leading to a temporary shutdown of the pathway. However, resistance frequently emerges, often through mechanisms that reactivate ERK signaling downstream of BRAF, bypassing the inhibitor.[3][5] this compound is a reversible, selective inhibitor of MEK1 and MEK2, the downstream kinases immediately following BRAF.[2] The combination of a BRAF inhibitor (vemurafenib) and a MEK inhibitor (this compound) provides a more complete and durable blockade of the MAPK pathway, delaying the onset of acquired resistance.[3][6][7] Preclinical studies have shown that this dual inhibition leads to increased apoptosis and reduced tumor growth compared to either agent alone.[3][8]

Clinical Efficacy: The coBRIM Study

The pivotal phase III coBRIM study was an international, randomized, double-blind, placebo-controlled trial that established the clinical benefit of adding this compound to vemurafenib.[6][7][9] The study enrolled 495 patients with previously untreated, unresectable locally advanced or metastatic BRAF V600 mutation-positive melanoma.[6][7][8]

Study Design and Dosing

Patients were randomized 1:1 to receive either:

-

Combination Arm: this compound (60 mg orally, once daily for 21 days, followed by a 7-day rest period) plus Vemurafenib (960 mg orally, twice daily, continuously).[10][11][12]

-

Control Arm: Placebo plus Vemurafenib (960 mg orally, twice daily, continuously).[10][11][12]

The primary endpoint was investigator-assessed progression-free survival (PFS).[7]

Efficacy Results

The addition of this compound to vemurafenib demonstrated a statistically significant improvement in key efficacy outcomes. Long-term follow-up data confirms the durable benefit of the combination therapy.[10][11][12]

Table 1: Efficacy Outcomes from the coBRIM Study

| Endpoint | This compound + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) / p-value |

|---|---|---|---|

| Progression-Free Survival (PFS) | |||

| Median PFS (Initial Analysis)[6][7] | 9.9 months | 6.2 months | 0.51 (0.39-0.68); p<0.001 |

| Median PFS (Updated Analysis)[10][13][14] | 12.3 - 12.6 months | 7.2 months | 0.58 (0.46-0.72); p<0.0001 |

| 5-Year PFS Rate[10][11][12] | 14% | 10% | - |

| Overall Survival (OS) | |||

| Median OS (Final Analysis)[10][13] | 22.3 - 22.5 months | 17.4 months | 0.70 (0.55-0.90); p=0.005 |

| 5-Year OS Rate[10][11][12] | 31% | 26% | - |

| Objective Response Rate (ORR) [6][7][8] | 68% - 70% | 45% - 50% | p<0.001 |

| Complete Response (CR) Rate[6][7] | 10% | 4% | - |

Safety and Tolerability Profile

The combination of this compound and vemurafenib was associated with a manageable safety profile, although the incidence of grade 3 or 4 adverse events was higher compared to vemurafenib alone.[6][7] However, this did not lead to a significant increase in treatment discontinuation.[7] Notably, the combination therapy reduced the incidence of secondary cutaneous cancers, a known side effect of BRAF inhibitor monotherapy.[6][7]

Table 2: Common Adverse Events (AEs) of Any Grade in the coBRIM Study (≥20% in the combination arm)

| Adverse Event | This compound + Vemurafenib | Placebo + Vemurafenib |

|---|---|---|

| Diarrhea[3] | 60% | 28% |

| Photosensitivity reaction[3] | 46% | 30% |

| Nausea[3] | 41% | 24% |

| Pyrexia (Fever)[3] | 28% | 20% |

| Vomiting[3] | 26% | 14% |

| Increased ALT | 24% | 18% |

| Increased AST | 24% | 21% |

| Rash | 23% | 39% |

| Arthralgia (Joint Pain) | 23% | 36% |

| Fatigue | 22% | 25% |

Key Adverse Events of Special Interest:

-

Serous Retinopathy: Ocular toxicities, including serous retinopathy, chorioretinopathy, and retinal detachment, occurred in 26% of patients receiving the combination therapy.[3] Prompt ophthalmologic evaluation is crucial for any new visual disturbances.[3][15]

-

Cardiomyopathy: A decline in left ventricular ejection fraction (LVEF) can occur. LVEF should be monitored at baseline, one month after initiation, and every three months thereafter.[1]

-

Hepatotoxicity: Liver function tests should be monitored before and during treatment.[3][16]

-

Rhabdomyolysis: Elevations in creatine phosphokinase (CPK) can occur. Patients should report any unexplained muscle pain or weakness.[3][15]

-

Dermatologic Reactions: While the risk of cutaneous squamous cell carcinoma is lower, other rashes can occur.[6][16] Photosensitivity is a common side effect, and patients should be advised to use sun protection.[15][17]

Key Experimental Protocols

BRAF V600 Mutation Testing

Accurate and timely identification of the BRAF V600 mutation is a prerequisite for initiating therapy with this compound and vemurafenib.[1][3] An FDA-approved test is required.[3]

Methodologies:

-

Real-Time Polymerase Chain Reaction (RT-PCR): This is the basis for the FDA-approved companion diagnostic, the cobas® 4800 BRAF V600 Mutation Test.[4][18][19] It is a highly sensitive and specific method for detecting known mutations like V600E and V600K from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[18][19]

-

Principle: The assay uses allele-specific primers and fluorescently labeled probes to amplify and detect mutant DNA sequences in real-time. The sensitivity can be as high as detecting 0.1% mutant DNA in a wild-type background.[20]

-

-

Immunohistochemistry (IHC): Uses the VE1 clone antibody to specifically detect the BRAF V600E mutant protein.[18][21]

-

Protocol Summary: FFPE tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The primary antibody (VE1) is applied, followed by a detection system (e.g., HRP-polymer) and a chromogen (e.g., DAB). A positive result is indicated by cytoplasmic staining of tumor cells.

-

Performance: IHC shows high concordance with PCR methods (sensitivity ~86-98%, specificity ~97-99%) and can be a rapid and cost-effective screening tool.[18][21]

-

-

Sanger Sequencing: A DNA-based method that can identify different types of BRAF mutations but has lower sensitivity (~20% mutant DNA) compared to RT-PCR.[20][21]

Preclinical Evaluation of MEK Inhibitors

The preclinical characterization of a MEK inhibitor like this compound involves a series of in vitro and in vivo experiments to establish its potency, selectivity, and anti-tumor activity.[22]

Common Methodologies:

-

Cell Proliferation Assays (MTT/MTS): These colorimetric assays are used to assess the effect of the drug on the viability and proliferation of cancer cell lines (e.g., BRAF V600E-mutant melanoma cells).[23][24]

-

Protocol Summary: Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After an incubation period (e.g., 72 hours), a reagent (MTT or MTS) is added. Viable cells metabolize the reagent into a colored formazan product, and the absorbance is measured to determine the IC50 (half-maximal inhibitory concentration).

-

-

Western Blot for Phospho-ERK (pERK): This technique is used to confirm the mechanism of action by measuring the inhibition of MEK's downstream target, ERK.[23][24]

-

Protocol Summary: BRAF-mutant cells are treated with the MEK inhibitor for a short period. Cell lysates are collected, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total ERK and phosphorylated ERK (pERK). A decrease in the pERK signal relative to total ERK indicates target engagement and pathway inhibition.

-

-

In Vivo Xenograft Models: Human melanoma cell lines (Cell-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX) are implanted into immunodeficient mice.[3][23][24]

-

Protocol Summary: Once tumors are established, mice are randomized into treatment (this compound, vemurafenib, combination) and control groups. Tumor volume is measured regularly to assess anti-tumor efficacy. Pharmacodynamic studies can also be performed by collecting tumor tissue at various time points to measure pERK levels.

-

Conclusion

The combination of this compound and vemurafenib represents a standard of care for the first-line treatment of unresectable or metastatic BRAF V600-mutant melanoma. By targeting two critical nodes in the MAPK pathway, this dual-inhibition strategy provides a more profound and durable suppression of oncogenic signaling than BRAF inhibition alone. The data from the coBRIM trial clearly demonstrates superior progression-free survival, overall survival, and objective response rates. A thorough understanding of the mechanism, efficacy, and safety profile, coupled with robust and accurate biomarker testing, is essential for optimizing the use of this combination therapy and improving outcomes for patients with this aggressive disease. Future research may focus on triplet combinations, potentially integrating immunotherapy, to further overcome resistance and extend survival.[25]

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. BRAF mutation testing algorithm for vemurafenib treatment in melanoma: recommendations from an expert panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vemurafenib plus this compound in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. llusurgonc.org [llusurgonc.org]

- 8. This compound in BRAF-Mutant Unresectable or Metastatic Melanoma in Combination With Vemurafenib - The ASCO Post [ascopost.com]

- 9. pro.dermnetnz.org [pro.dermnetnz.org]

- 10. 5-Year Outcomes with this compound plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 16. oncolink.org [oncolink.org]

- 17. What are the side effects of this compound Fumarate? [synapse.patsnap.com]

- 18. jcp.bmj.com [jcp.bmj.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. BRAF Genetic Testing In Patients With Melanoma AHS-M2029 | Providers | Blue Cross NC [bluecrossnc.com]

- 21. mdpi.com [mdpi.com]

- 22. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The safety and efficacy of this compound for the treatment of BRAF V600E or V600K melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

initial in vitro studies of cobimetinib efficacy

An In-Depth Technical Guide to the Initial In Vitro Efficacy of Cobimetinib

Introduction

This compound (also known as GDC-0973 or XL-518) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2.[1][2][3] As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation and survival.[3][4] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a key driver in many human cancers.[1][5] this compound was developed to target this pathway and has been approved, primarily in combination with the BRAF inhibitor vemurafenib, for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600 mutation.[3][6] This guide provides a detailed overview of the foundational in vitro studies that characterized the efficacy, mechanism of action, and rationale for the clinical development of this compound.

Mechanism of Action: Targeting the MAPK Pathway

This compound is a reversible, allosteric inhibitor that selectively targets the kinase activity of MEK1 and MEK2.[1][3] These dual-specificity kinases are the only known activators of the downstream kinases ERK1 and ERK2.[7] In many cancers, particularly melanoma, mutations such as BRAF V600E lead to the constitutive activation of the MAPK pathway, resulting in uncontrolled cell proliferation and survival.[4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling cascade that promotes tumorigenesis.[1][8] In vitro studies have confirmed that this compound treatment leads to a significant reduction in the phosphorylation of ERK.[9][10] Interestingly, these studies also revealed a feedback mechanism where inhibition of MEK leads to an increase in its own phosphorylation, a biological correlate of target engagement.[10]

Experimental Protocols

The in vitro efficacy of this compound has been established through a series of standardized assays designed to measure its effects on cell viability, proliferation, and intracellular signaling.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the concentration-dependent cytotoxic or cytostatic effects of a compound.

-

Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8/CCK8 measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (e.g., MTT) into a colored formazan product, which can be quantified by measuring its absorbance.[12]

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 10 µM) or a vehicle control (DMSO) for a specified duration (typically 48 to 72 hours).[8][11]

-

Reagent Incubation: The MTT or WST-8 reagent is added to each well and incubated for 1-4 hours to allow for the conversion to formazan.

-

Quantification: For MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).[12]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined by plotting viability against the log of the drug concentration.

-

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of a drug on the ability of single cells to proliferate and form colonies.[13]

-

Principle: It measures the impact on cell survival and reproductive integrity after treatment.

-

Methodology:

-

Treatment: Cells are treated with this compound (e.g., 1 µM) for a set period (e.g., 48 hours).[11]

-

Seeding: After treatment, a low number of viable cells (e.g., 1,000 cells) are seeded into 6-well plates.[11]

-

Incubation: The plates are incubated for an extended period (e.g., 2 weeks) to allow for colony growth.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing a minimum number of cells (e.g., 50) are counted.

-

Analysis: The number of colonies in treated wells is compared to the number in control wells to determine the long-term inhibitory effect.

-

Apoptosis Assays

These assays quantify the extent to which a compound induces programmed cell death.

-

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells.

-

Methodology:

-

Treatment: Cells (e.g., HCT116) are treated with this compound for a defined period.[8]

-

Staining: Cells are harvested and resuspended in a binding buffer containing fluorescently-labeled Annexin V and PI.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer, which distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Western Blot for Apoptosis Markers: Alternatively, induction of apoptosis can be confirmed by detecting the cleavage of proteins like PARP (c-PARP) via Western blot.[8]

-

Western Blot Analysis for Pathway Modulation

This technique is used to detect and quantify changes in the levels and phosphorylation status of specific proteins within a signaling pathway.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., total ERK, phospho-ERK).

-

Methodology:

-

Treatment and Lysis: Cells are treated with this compound (e.g., 1 µM) for a specific duration (e.g., 4 hours).[9][10] Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK, p-ERK, total ERK, c-RAF).[9][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the relative change in protein levels or phosphorylation.[10]

-

Quantitative Data on In Vitro Efficacy

Initial studies established the potent activity of this compound across a range of cancer cell lines, particularly those with activating mutations in the MAPK pathway.

Table 1: Single-Agent Activity of this compound on Cell Viability

| Cell Line | Cancer Type | Key Mutation(s) | Endpoint | Value | Reference |

| MEK1 | - | - | IC50 | 4.2 nM | [14] |

| IMR-32 | Neuroblastoma | - | IC50 | 0.07 µM | [10] |

| 888MEL | Melanoma | - | EC50 | 0.2 µM | [14] |

| ED013 | Melanoma | BRAF V600 | IC50 | 40 nM | [15] |

| HCT116 | Colorectal | KRAS G13D | Viability | Decrease | [8][11] |

| SW480 | Colorectal | KRAS G12V | Viability | Decrease | [11] |

| A2058 | Melanoma | BRAF V600E | EC50 | 10 µM | [14] |

| IMR-5 | Neuroblastoma | - | IC50 | 10 µM | [10] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Effects of this compound on MAPK Pathway Signaling

| Cell Line(s) | Treatment | Effect on p-MEK | Effect on p-ERK | Effect on p-c-RAF | Reference |

| IMR-32, SHEP, IMR-5 | 1 µM this compound | Increased (Feedback) | Decreased | Decreased | [10] |

| Hep3B-r, HCCEC | This compound | - | Suppressed | - | [16] |

p-MEK, p-ERK, p-c-RAF refer to the phosphorylated (activated) forms of the respective proteins.

Table 3: In Vitro Efficacy of this compound in Combination Therapies

| Cell Line(s) | Combination | Key Finding | Reference |

| BRAF V600E Mutant | Vemurafenib + this compound | Increased apoptosis compared to either drug alone | [1][2] |

| ED013 | Vemurafenib + this compound + Everolimus | Most evident damage to cell viability | [15][17] |

| HCT116 | This compound + 5-Fluorouracil (5-FU) | Enhanced efficacy of 5-FU | [18] |

| Sorafenib-resistant HCC | This compound + Sorafenib/Doxorubicin | Augmented inhibitory effects | [16] |

Discussion of Key In Vitro Findings

Potent Single-Agent Activity

Initial in vitro screens demonstrated that this compound potently inhibits the proliferation of cancer cell lines harboring BRAF and RAS mutations.[8][10] This activity is concentration-dependent, with IC50 values often in the nanomolar range for sensitive cell lines.[10][14][15] Studies in colorectal cancer and neuroblastoma cell lines showed that this compound could induce G1 phase cell cycle arrest and apoptosis.[8][10] This pro-apoptotic effect was linked to the modulation of Bcl-2 family proteins, including an increase in the pro-apoptotic protein Bim and decreases in the anti-apoptotic proteins Mcl-1 and Bcl-2.[16]

Synergy with BRAF Inhibitors

The combination of BRAF and MEK inhibitors was hypothesized to provide a more durable response by causing vertical inhibition of the MAPK pathway and preventing or delaying the onset of resistance.[19] In vitro studies confirmed this hypothesis, showing that the co-administration of this compound and the BRAF inhibitor vemurafenib resulted in increased apoptosis and reduced cell growth in BRAF V600E-mutant cell lines compared to either drug alone.[1][2][4]

Overcoming and Investigating Resistance

Acquired resistance is a major challenge for targeted therapies. In vitro models have been crucial for understanding these mechanisms. Studies using melanoma cell lines made resistant to vemurafenib and/or this compound revealed that resistance can be driven by the activation of alternative survival pathways, most notably the PI3K/AKT/mTOR pathway.[15][20][21] This finding provided a strong rationale for exploring triple-combination therapies in vitro, where adding an mTOR inhibitor like everolimus to vemurafenib and this compound led to superior cytotoxicity.[15][17]

Conclusion

The initial in vitro studies of this compound were instrumental in defining its core efficacy and mechanism of action. These foundational experiments demonstrated that this compound is a potent and selective inhibitor of MEK1/2 that effectively suppresses the MAPK signaling pathway. The data clearly showed its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells with dysregulated MAPK signaling. Furthermore, these in vitro models provided the critical rationale for combining this compound with BRAF inhibitors, a strategy that has become a standard of care in BRAF-mutant melanoma, and continue to be invaluable for exploring mechanisms of drug resistance and developing next-generation therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound - NCI [dctd.cancer.gov]

- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. mdpi.com [mdpi.com]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeted inhibition of MEK1 by this compound leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. tandfonline.com [tandfonline.com]

- 16. MEK inhibition by this compound suppresses hepatocellular carcinoma and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Cobimetinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Cobimetinib, marketed under the brand name Cotellic, is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This document provides an in-depth overview of its chemical structure, physicochemical properties, pharmacokinetics, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

This compound is an orally active, reversible inhibitor of mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1).[1][3] It is classified as an N-acylazetidine, a tertiary alcohol, an aromatic amine, and an organoiodine compound.[1] The drug is often administered as a fumarate salt.[4][5]

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (S)-[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl] methanone[6] |

| CAS Number | 934660-93-2[1][6] |